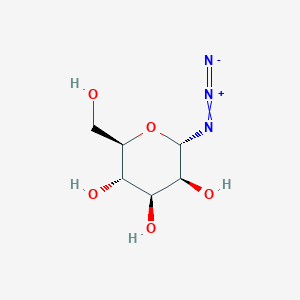

alpha-D-mannopyranosyl azide

Description

Historical Context of Glycosyl Azides in Carbohydrate Chemistry

The journey of glycosyl azides began in the early 20th century, with the first report of an azide-containing sugar, a glycosyl azide (B81097), by Bertho in 1930. For several decades, these compounds were primarily regarded as synthetic intermediates, valued as stable precursors for the formation of glycosylamines through reduction. cymitquimica.com Until the late 1970s, their application was largely confined to this role, serving as a reliable method to introduce a nitrogen-containing functionality at the anomeric position of a sugar. chemsynlab.com

The synthetic methodologies for preparing glycosyl azides have evolved significantly over time. Early methods often involved the nucleophilic substitution of a leaving group, such as a halide, on a protected glycosyl donor with an azide salt. cymitquimica.com The stereoselective synthesis of glycosyl azides, particularly the α-anomer, has historically presented a considerable challenge. cymitquimica.com The work of chemists like Hans Paulsen significantly contributed to a deeper understanding of the structure and reactivity of anomeric azides, paving the way for more controlled and efficient synthetic routes. tandfonline.com The development of methods utilizing trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid catalyst marked a significant advancement, allowing for milder reaction conditions. nih.gov

The advent of click chemistry in the early 2000s dramatically expanded the utility of glycosyl azides, transforming them from simple amine precursors into versatile chemical handles for a myriad of applications in chemical biology and materials science. sci-hub.senih.gov

Significance of Mannose Derivatives in Biological Systems

Mannose, a C-2 epimer of glucose, is a monosaccharide of profound biological importance. Its derivatives are integral components of a vast array of biological structures and processes. One of the most critical roles of mannose is in the N-linked glycosylation of proteins, a post-translational modification that is essential for proper protein folding, stability, and function. Current time information in Bangalore, IN. The process is initiated in the endoplasmic reticulum with the transfer of a large oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains. Current time information in Bangalore, IN.

Mature glycoproteins in humans often retain a core of mannose residues. Current time information in Bangalore, IN. The exposure of mannose residues on the surface of cells and pathogens serves as a key recognition motif for the innate immune system. For instance, mannose-binding lectin (MBL) can recognize mannan (B1593421) structures on the surface of yeasts and other pathogens, initiating an immune response. Current time information in Bangalore, IN.

Furthermore, mannose and its derivatives are involved in:

Cell-cell recognition and signaling: Mannose-containing glycans on the cell surface mediate interactions with various receptor proteins, influencing processes like cell adhesion and communication. chemsynlab.com

Pathogen adhesion: Many viruses and bacteria utilize mannose-binding proteins to attach to host cells, a crucial first step in infection. chemsynlab.com

Protein C-mannosylation: This is a unique form of glycosylation where a single α-mannose is attached to the indole (B1671886) C2 of a tryptophan residue. This modification is important for the folding and secretion of certain proteins. rsc.orgresearchgate.net

Given these vital roles, chemical tools that can mimic or report on mannose-containing structures are invaluable for biological research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51970-29-7 | |

| Record name | alpha-D-Mannopyranosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Alpha D Mannopyranosyl Azide and Its Derivatives

Anomeric Azidation Methodologies

The introduction of an azide (B81097) group at the anomeric center of mannose can be accomplished through several distinct methodologies, each with its own set of advantages and limitations.

Classical Glycosylation Approaches with Azide Nucleophiles

A common and well-established method for the synthesis of glycosyl azides involves the nucleophilic substitution of a suitable leaving group at the anomeric position with an azide source. researchgate.net Typically, a protected glycosyl halide, such as a bromide or chloride, is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This reaction proceeds via an S(_N)2 mechanism, which leads to an inversion of configuration at the anomeric center. Therefore, to obtain the alpha-azide, a beta-glycosyl halide precursor is required. Alternatively, Lewis acid catalysis can be employed with peracetylated sugars and trimethylsilyl (B98337) azide (TMSN(_3)) to facilitate the substitution. researchgate.net

| Precursor | Reagents | Typical Conditions | Anomeric Outcome |

| Per-O-acetylated β-D-mannopyranosyl bromide | Sodium Azide (NaN(_3)) | DMF, high temperature | α-D-mannopyranosyl azide |

| Per-O-acetylated α/β-D-mannose | Trimethylsilyl azide (TMSN(_3)), Lewis Acid (e.g., SnCl(_4)) | Dichloromethane, room temperature | Mixture of α/β anomers, α favored with specific conditions |

Stereoselective Synthesis of Alpha-Anomers

Achieving high stereoselectivity for the alpha-anomer is a critical challenge in the synthesis of alpha-D-mannopyranosyl azide. The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the protecting groups, the solvent, and the reaction conditions. For mannose derivatives, the presence of a participating protecting group, such as an acetyl group, at the C-2 position typically favors the formation of the 1,2-trans product, which would be the beta-azide. To promote the formation of the alpha-anomer (1,2-cis), non-participating protecting groups, like benzyl (B1604629) ethers, are often employed at the C-2 position. nih.gov Additionally, specific reaction conditions, such as the use of certain activators and temperatures, can be optimized to enhance the alpha-selectivity. nih.gov Radical-based methods using bench-stable allyl glycosyl sulfones as precursors have also been reported as a practical approach for the stereoselective synthesis of α-glycosyl azides under mild conditions. rsc.org

| Method | Key Feature for α-Selectivity |

| Use of Non-Participating Protecting Groups | Benzyl or silyl (B83357) ethers at C-2 prevent the formation of an intermediate that leads to the β-anomer. |

| Radical Reactions | Use of allyl glycosyl sulfones as radical precursors allows for stereoselective formation of the α-azide. rsc.org |

| Control of Reaction Conditions | Specific combinations of solvents, temperatures, and activators can favor the kinetic α-product. |

Enzymatic Synthesis of Glycosyl Azides

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of glycosyl azides. Glycosidases, enzymes that typically catalyze the hydrolysis of glycosidic bonds, can be employed in a reverse-catalysis or transglycosylation mode. In the presence of an azide source, these enzymes can catalyze the formation of the glycosidic bond with high stereospecificity. While the enzymatic synthesis of azides is an area of ongoing research, it holds promise for the efficient and clean production of this compound. mit.edu For instance, a promiscuous ATP- and nitrite-dependent enzyme has been shown to catalyze organic azide synthesis, opening possibilities for future biocatalytic applications. mit.edu

TMSN(_3) Ring-Opening of Anhydro Sugars

A powerful and highly stereoselective method for the synthesis of alpha-glycosyl azides involves the ring-opening of 1,6-anhydro sugars. nih.gov Treatment of a protected 1,6-anhydro-D-mannopyranose with trimethylsilyl azide (TMSN(_3)) in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), leads to the exclusive formation of the alpha-glycosyl azide in good to excellent yields. nih.govresearchgate.net This method is highly effective because the rigid bicyclic structure of the anhydro sugar directs the incoming nucleophile to the alpha-face of the anomeric carbon. This approach tolerates a wide variety of functional groups. researchgate.net

Protecting Group Strategies and Orthogonal Deprotection

The synthesis of complex carbohydrates like this compound derivatives necessitates a sophisticated use of protecting groups. These temporary modifications of hydroxyl groups prevent unwanted side reactions and are crucial for directing the stereochemical outcome of glycosylations. nih.gov

Commonly used protecting groups in carbohydrate chemistry include:

Acyl groups (e.g., Acetyl, Benzoyl): These are typically stable to acidic conditions but are readily removed with base. Acetyl groups at the C-2 position can act as participating groups, influencing the stereoselectivity of glycosylation.

Benzyl ethers: These are robust and stable to a wide range of reaction conditions, including acidic and basic environments. They are typically removed by hydrogenolysis.

Silyl ethers (e.g., TBDMS, TIPS): The stability of silyl ethers can be tuned by the steric bulk of the substituents on the silicon atom. They are generally removed by fluoride (B91410) ions. thieme-connect.de

Acetals (e.g., Benzylidene, Isopropylidene): These are often used to protect diols and are stable to basic and neutral conditions but are cleaved under acidic conditions.

The concept of orthogonal deprotection is central to the synthesis of complex glycosylated structures. thieme-connect.de This strategy involves the use of multiple protecting groups that can be removed selectively under different reaction conditions. biosynth.com For example, a molecule can be protected with benzyl ethers, acetyl esters, and a silyl ether. The silyl ether can be removed with fluoride, the acetyl esters with base, and the benzyl ethers by hydrogenolysis, all without affecting the other protecting groups. This allows for the sequential and regioselective modification of the carbohydrate scaffold. The use of photolabile protecting groups, such as ortho-nitrobenzyl analogues, further expands the possibilities for orthogonal deprotection strategies in oligosaccharide synthesis. acs.orgsemanticscholar.org

| Protecting Group | Typical Removal Conditions | Orthogonal To |

| Acetyl (Ac) | Basic hydrolysis (e.g., NaOMe/MeOH) | Benzyl, Silyl, Benzylidene |

| Benzoyl (Bz) | Basic hydrolysis (e.g., NaOMe/MeOH) | Benzyl, Silyl, Benzylidene |

| Benzyl (Bn) | Hydrogenolysis (e.g., H(_2), Pd/C) | Acetyl, Benzoyl, Silyl, Benzylidene |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) | Acetyl, Benzoyl, Benzyl, Benzylidene |

| Benzylidene acetal | Acidic hydrolysis (e.g., AcOH/H(_2)O) | Benzyl, Silyl, Acetyl, Benzoyl |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Mild base (e.g., piperidine) | Most other common protecting groups. thieme-connect.de |

Acetyl and Benzoyl Protecting Groups

Acetyl and benzoyl groups are among the most common protecting groups in carbohydrate chemistry. They are typically introduced by treating the mannose precursor with acetic anhydride (B1165640) or benzoyl chloride in the presence of a base. These ester-based protecting groups are known for their stability under a wide range of reaction conditions.

A common strategy involves the use of benzoyl groups as permanent protecting groups, while an acetyl group can be used as an orthogonal protecting group at a specific position, such as C2. rsc.org This orthogonality allows for the selective removal of the acetyl group without affecting the benzoyl groups, enabling further modifications at that specific site. rsc.org For instance, the synthesis of α(1,2)mannobiosides has been achieved using benzoyls as permanent protecting groups and an acetyl group at the C2 position of the glycosyl acceptor. rsc.org

Pentafluoropropionyl Group in Regioselective Synthesis

While detailed research findings on the specific use of the pentafluoropropionyl group for the regioselective synthesis of this compound are not extensively available in the provided search results, the principle of using fluorinated protecting groups in carbohydrate synthesis is to modulate reactivity. The high electron-withdrawing nature of the pentafluoropropionyl group can "disarm" the glycosyl donor, making it less reactive and influencing the stereochemical outcome of glycosylation reactions. This can be a valuable tool for achieving specific linkages in oligosaccharide synthesis.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for its incorporation into a variety of molecular architectures.

Synthesis of Tetraacetylated this compound

Tetraacetylated this compound is a key intermediate used in the synthesis of N-linked glycopeptides and in "click" chemistry applications. sigmaaldrich.com The synthesis often starts from a suitably protected mannose derivative. One common precursor is 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose. This compound can be converted to a reactive intermediate, such as a triflate at the C2 position. nih.gov Subsequent displacement of the triflate with an azide source, such as sodium azide, yields the desired 2-azido-2-deoxy mannose derivative. nih.gov Improved work-up conditions for this triflate displacement reaction have been shown to significantly enhance the yield of the final product. nih.gov

Table 1: Synthesis of Mannose Triflate Precursor nih.gov

| Starting Material | Reagents | Product | Yield |

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Trifluoromethanesulfonic anhydride, Pyridine | 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | ~80% |

Incorporation of Azidoethyl Spacers

The incorporation of spacers, such as an azidoethyl group, at the anomeric position of mannose derivatives is a valuable strategy for creating building blocks for glycoconjugate synthesis. This azidoethyl group can then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to attach the sugar to other molecules. rsc.org

The synthesis of a 2-azidoethyl derivative of an α(1,2)mannobioside has been demonstrated using a strategy that is compatible with ester protecting groups (benzoyl/acetyl). rsc.org This highlights the importance of choosing compatible protecting group strategies when planning the synthesis of such derivatives. The azidoethyl spacer provides a versatile handle for subsequent conjugation reactions.

Preparation of Fluorinated and Other Modified Analogs

The synthesis of modified analogs of this compound, including fluorinated and other derivatives, is a key area of research for developing probes for chemical biology and novel therapeutics. These modifications can significantly alter the compound's biological activity, stability, and binding specificity.

Fluorinated Analogs

The introduction of fluorine into carbohydrate structures can profoundly influence their conformational preferences and metabolic stability. The synthesis of fluorinated analogs of this compound typically involves the initial preparation of a fluorinated mannose derivative, followed by the introduction of the azide functionality at the anomeric position.

One common strategy for synthesizing 2-deoxy-2-fluoro-D-mannose involves the electrophilic fluorination of a glycal, such as D-glucal. Reaction of D-glucal with a fluorine source like acetyl hypofluorite (B1221730) can lead to a mixture of 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose. nih.gov These isomers can then be separated using chromatographic techniques. nih.gov

Once the desired 2-deoxy-2-fluoro-D-mannose is obtained and appropriately protected, it can be converted to the corresponding glycosyl azide. A common method for this transformation is the reaction of a per-O-acetylated sugar with trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). This reaction proceeds with the displacement of the anomeric acetate (B1210297) to yield the glycosyl azide.

A plausible synthetic route is outlined below:

Fluorination of a Glycal: D-glucal is treated with a fluorinating agent to produce a mixture of 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose.

Protection: The hydroxyl groups of the separated 2-deoxy-2-fluoro-D-mannose are protected, typically by acetylation, to enhance reactivity and solubility.

Azidation: The per-O-acetylated 2-deoxy-2-fluoro-D-mannose is reacted with an azide source, such as trimethylsilyl azide, to introduce the azide group at the anomeric position, yielding the target 2-deoxy-2-fluoro-alpha-D-mannopyranosyl azide.

| Starting Material | Key Reagents | Product | Relevant Findings |

| D-Glucal | 1. Acetyl hypofluorite2. Acetic anhydride, Pyridine3. TMSN₃, SnCl₄ | 2-Deoxy-2-fluoro-alpha-D-mannopyranosyl azide | Electrophilic fluorination of glycals provides a route to 2-deoxy-2-fluoro sugars. nih.gov Subsequent standard procedures for per-O-acetylation and anomeric azidation can be applied. |

Other Modified Analogs

Modifications other than fluorination are also of significant interest. These include the introduction of other functional groups or the alteration of existing ones.

2-Azido-2-deoxy Analogs:

The synthesis of 2-azido-2-deoxy-alpha-D-mannopyranosyl azide introduces a second azide group at the C-2 position. This modification is often achieved through the nucleophilic displacement of a suitable leaving group at C-2 of a glucose derivative, which proceeds with inversion of configuration to give the manno configuration.

A common route starts from a D-glucose precursor. The hydroxyl group at C-2 is converted into a good leaving group, such as a triflate. Subsequent reaction with an azide salt, like sodium azide, in a polar aprotic solvent such as DMF, leads to the formation of the 2-azido-2-deoxy-D-mannopyranoside derivative with the desired stereochemistry. nih.gov The anomeric position can then be converted to the azide. For instance, 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is a versatile intermediate that can be synthesized in three steps from D-glucose.

| Starting Material | Key Reagents | Product | Relevant Findings |

| Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | 1. Triflic anhydride, Pyridine2. Sodium azide, DMF | Methyl 2-azido-2-deoxy-4,6-O-benzylidene-alpha-D-mannopyranoside | High regioselectivity of sulfonation at the C-2 position followed by Sₙ2 displacement with azide affords the manno configuration. nih.gov |

O-Acetylated Analogs:

Per-O-acetylated this compound is a common intermediate in carbohydrate synthesis, offering enhanced solubility in organic solvents and serving as a protected form of the parent compound. The synthesis is straightforward, involving the treatment of this compound with an acetylating agent.

Typically, this compound is dissolved in a suitable solvent like pyridine, and an excess of acetic anhydride is added. The reaction proceeds at room temperature to afford 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide in high yield.

| Starting Material | Key Reagents | Product |

| This compound | Acetic anhydride, Pyridine | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl azide |

Chemical Reactivity and Functionalization Pathways

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization

The CuAAC reaction is a premier example of "click chemistry," a concept that emphasizes reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. nih.gov It involves the reaction between an azide (B81097), such as the one present on alpha-D-mannopyranosyl azide, and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov This reaction is exceptionally robust and can be performed under a wide variety of conditions, including in aqueous environments, making it highly suitable for modifying biological molecules. acs.org The copper(I) catalyst is essential, as the uncatalyzed thermal reaction is much slower and yields a mixture of 1,4- and 1,5-regioisomers.

Mechanism and Reaction Kinetics in Bioconjugation

The mechanism of CuAAC is not a concerted cycloaddition but a stepwise process mediated by the copper(I) catalyst. The catalytic cycle begins with the coordination of the copper(I) ion to the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates its deprotonation to form a copper-acetylide intermediate. acs.org This intermediate then reacts with the azide of a molecule like this compound. The precise mechanism involves multiple coordination steps, potentially involving more than one copper atom, culminating in the formation of a six-membered metallacycle intermediate that rearranges to the stable copper-triazolide product. acs.org Protonolysis then releases the triazole product and regenerates the active catalyst.

The kinetics of CuAAC are remarkably fast compared to uncatalyzed cycloadditions, with second-order rate constants typically in the range of 10 to 200 M⁻¹s⁻¹. nih.gov This rapid rate allows for efficient labeling at the low concentrations typical of biological experiments. nih.gov However, the use of copper in living systems presents a challenge due to its cytotoxicity, which is often attributed to the generation of reactive oxygen species (ROS). nih.gov Consequently, bioconjugation applications require carefully designed ancillary ligands to stabilize the Cu(I) oxidation state and accelerate the reaction, thereby minimizing the required copper concentration and exposure time. nih.govjenabioscience.com

Ligand Design for Enhanced CuAAC Efficiency

The efficiency and biocompatibility of the CuAAC reaction are critically dependent on the choice of the copper(I)-coordinating ligand. nih.gov Ligands serve multiple purposes: they stabilize the catalytically active Cu(I) oxidation state against disproportionation and oxidation, increase its solubility in aqueous media, and accelerate the catalytic cycle. nih.govrsc.org

Tris(triazolylmethyl)amine-based ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are among the most effective and widely used for bioconjugation. frontiersin.org These tripodal ligands form stable complexes with copper(I) that enhance catalytic efficiency while protecting biomolecules from copper-induced damage. rsc.orgresearchgate.net Research into ligand design has shown that factors such as the length of the chelate arms and the steric hindrance around the copper center can significantly influence reactivity. For instance, reducing the chelate arm length or decreasing steric hindrance can lead to a significant increase in the CuAAC reaction rate. rsc.org

An alternative strategy to enhance reaction efficiency involves modifying the azide-containing reactant itself. Picolyl azide, which contains a built-in copper-chelating picolyl motif, has been shown to improve reaction rates, particularly at low copper concentrations. frontiersin.orgwordpress.com Incorporating such a motif into the glycosyl azide structure could provide an intramolecular chelation effect, further accelerating the ligation reaction in biological settings.

| Reactants | Ligand | Approximate Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Model Azide + Model Alkyne | THPTA | 10 - 200 | nih.gov |

| Azide-labeled Protein + Alkyne Probe | TBTA | > 100 | researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper toxicity in live-cell and in-vivo applications, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction, also a type of click chemistry, proceeds without the need for a catalyst. The driving force for the reaction is the high ring strain of a cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide to form a stable triazole product. jcmarot.com

Copper-Free Click Chemistry for Biological Systems

SPAAC is a highly efficient bioorthogonal reaction that functions readily under physiological conditions without interfering with native biochemical processes. The reaction utilizes the high chemical potential energy of the strained alkyne, which upon cycloaddition can release over 188 kJ/mol of energy, ensuring a rapid and irreversible transformation. jcmarot.com Glycosyl azides like this compound are ideal substrates for SPAAC. When cells are cultured with a peracetylated azido (B1232118) sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), the cell's metabolic machinery incorporates the azido functionality onto cell surface glycans. nih.gov These azide-decorated cells can then be labeled by direct addition of a cyclooctyne probe conjugated to a reporter molecule (e.g., a fluorophore or biotin). nih.govucsd.edu

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Significant research has been dedicated to designing cyclooctynes with enhanced reactivity while maintaining sufficient stability for practical use. Early cyclooctynes had relatively slow reaction rates, but the introduction of electron-withdrawing fluorine atoms at the propargylic positions (e.g., DIFO) or the fusion of aromatic rings to the cyclooctyne core (e.g., DIBO, BARAC) dramatically increased the reaction speed. nih.govmagtech.com.cn

| Cyclooctyne Reagent | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|

| OCT (Octacycloalkyne) | ~2.4 x 10⁻³ | nih.gov |

| DIFO (Difluorinated Cyclooctyne) | ~4.2 x 10⁻² | ucsd.edu |

| DIBO (Dibenzocyclooctynol) | ~8.0 x 10⁻² | nih.gov |

| BARAC (Biarylazacyclooctynone) | ~9.0 x 10⁻¹ | ucsd.edumagtech.com.cn |

Bioorthogonality in Live-Cell Applications

The concept of bioorthogonality is central to the utility of SPAAC in living systems. A bioorthogonal reaction must be highly selective, proceeding only between the two engineered reaction partners (the azide and the cyclooctyne) without cross-reacting with the vast array of other functional groups present in a biological environment. nih.govdntb.gov.ua Both the azide and the strained alkyne are abiotic functional groups that are essentially absent from and inert to biological systems. nih.gov

This high degree of selectivity allows for the precise labeling of target biomolecules in their native environment. nih.gov For example, SPAAC has been used to visualize the trafficking and distribution of glycans in developing zebrafish embryos, a feat that would be impossible with cytotoxic copper catalysts. nih.govucsd.edu The ability to perform these specific chemical transformations within a living organism without perturbing its normal physiology has made SPAAC an invaluable tool for studying complex biological processes. jcmarot.com

Alternative Azide Reactivity

While cycloaddition reactions are the most prominent, the azide group of this compound can undergo other transformations. The Staudinger ligation is a notable bioorthogonal reaction that provides an alternative to click chemistry for forming covalent linkages. nih.gov

The classic Staudinger reaction involves the reduction of an azide to a primary amine by a triarylphosphine, such as triphenylphosphine (B44618). organic-chemistry.org The reaction proceeds via the formation of an aza-ylide intermediate, which is then hydrolyzed in the presence of water to yield the amine and a phosphine (B1218219) oxide byproduct. organic-chemistry.orgsigmaaldrich.com This method offers a mild and efficient way to convert glycosyl azides into glycosylamines.

A synthetically powerful variant is the "traceless" Staudinger ligation, developed for forming a stable amide bond directly. nih.gov In this process, the phosphine reagent is engineered to contain an electrophilic trap (typically a thioester) positioned to intercept the aza-ylide intermediate intramolecularly. researchgate.netkiesslinglab.com This rapid intramolecular cyclization and subsequent rearrangement results in the formation of an amide bond, linking the sugar to another molecule. researchgate.net The Staudinger ligation has been successfully applied to glycosyl azides for the stereoselective synthesis of β-N-glycosyl amides, which are key components of N-glycopeptides. kiesslinglab.com Although a powerful tool, the Staudinger ligation generally exhibits slower reaction kinetics compared to CuAAC, with second-order rate constants around 0.002 M⁻¹s⁻¹. nih.gov

Azide Photoligation for Surface Functionalization

The azido group of this compound can be photochemically activated to form a highly reactive nitrene intermediate. This property is exploited in photoligation techniques for the covalent attachment of the mannoside to various material surfaces. This method is particularly advantageous as it can be initiated by light, allowing for spatial and temporal control over the surface modification process. nih.govcapes.gov.br

The process generally involves the irradiation of a surface in the presence of an azide-containing compound. researchgate.net Perfluorophenylazides (PFPAs) are often used as coupling agents in this context due to their efficient formation of stable covalent adducts. nih.govcapes.gov.br The functionalization can be achieved through two primary approaches:

Direct Attachment: this compound can be directly photolyzed onto a surface. The generated nitrene can insert into C-H bonds or other suitable functionalities present on the substrate, forming a covalent linkage.

Indirect Attachment via a Linker: A bifunctional linker containing a photochemically active azide at one end and a group reactive towards the sugar at the other can be employed. This allows for a two-step functionalization process. nih.gov

This photoligation strategy is applicable to a wide range of materials, including polymers, oxides, carbon materials, and metal films, even those that lack inherent reactive functional groups. nih.gov

Table 1: Overview of Azide Photoligation for Surface Functionalization

| Feature | Description |

| Activation Method | Photochemical (UV light) |

| Reactive Intermediate | Nitrene |

| Bond Formation | Covalent insertion into C-H, N-H, O-H bonds |

| Substrate Compatibility | Broad (polymers, metals, oxides, carbon materials) nih.gov |

| Advantages | Spatial and temporal control, applicable to inert surfaces |

Reduction of Azide to Amine Functionality

A fundamental and widely utilized transformation of this compound is its reduction to the corresponding alpha-D-mannopyranosyl amine (also known as mannosamine). researchgate.netnih.gov This conversion is a key step in the synthesis of various biologically significant molecules, including N-acetyl-D-mannosamine (ManNAc), a precursor to sialic acids. researchgate.netnih.govgoogle.com

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: This is a widely used and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. mdma.ch

Staudinger Reduction: This reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), to reduce the azide to an amine. The reaction proceeds through an aza-ylide intermediate which is then hydrolyzed to yield the primary amine and phosphine oxide. nih.gov

Metal-Mediated Reductions: Various metal-based reducing systems can be used, such as stannous chloride (SnCl2), sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like cobalt(II) chloride, or systems involving indium. mdma.chorganic-chemistry.orgresearchgate.net The CeCl3·7H2O/NaI system has also been reported as a mild and efficient method for this transformation. researchgate.net

The resulting alpha-D-mannopyranosyl amine is a versatile intermediate that can be further functionalized, for example, by N-acylation to produce N-acyl-D-mannosamine derivatives.

Table 2: Common Reagents for the Reduction of this compound to alpha-D-mannopyranosyl amine

| Reagent/System | Conditions | Notes |

| H2, Pd/C | Hydrogen atmosphere, various solvents (e.g., MeOH, EtOH) | A common and efficient method. researchgate.net |

| Triphenylphosphine (PPh3), then H2O | Typically in THF/water | The Staudinger reduction. researchgate.net |

| Stannous chloride (SnCl2) | Methanol | An effective method for azide reduction. mdma.ch |

| Sodium borohydride (NaBH4) / CoCl2·6H2O | Water, 25°C | A catalytic heterogeneous reduction system. organic-chemistry.org |

| Dichloroindium hydride (InCl2H) | Mild conditions | Chemoselective reduction. organic-chemistry.org |

| CeCl3·7H2O / NaI | Refluxing acetonitrile (B52724) | Mild and efficient reduction. researchgate.net |

Hydrolysis and Other Transformations of the Azide Moiety

While the azide group is relatively stable, it can undergo hydrolysis under certain conditions, particularly acidic conditions, to yield the corresponding hemiacetal (the free sugar). The mechanism of acid-catalyzed hydrolysis of glycosides, which is analogous to the hydrolysis of glycosyl azides, involves the protonation of the anomeric oxygen (or in this case, the nitrogen of the azide), followed by the departure of the leaving group and the formation of an oxocarbenium ion intermediate. This intermediate is then attacked by water to give the hemiacetal. sci-hub.seresearchgate.net The rate of hydrolysis is influenced by factors such as the nature of the sugar and the reaction conditions. sci-hub.seacs.org

Besides reduction and hydrolysis, the azide functionality in this compound can participate in other important reactions:

Cycloaddition Reactions: The azide group can readily undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction, often catalyzed by copper(I) (the "click" reaction), is highly efficient and has found widespread use in bioconjugation and medicinal chemistry. researchgate.net

Diazo Transfer Reactions: The amino group of mannosamine (B8667444), derived from the reduction of the azide, can be converted back to an azide via a diazo transfer reaction using reagents like triflic azide. google.com This reversibility provides synthetic flexibility.

Table 3: Summary of Other Transformations of the Azide Moiety

| Reaction Type | Reagents/Conditions | Product |

| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., H2SO4) | D-mannose |

| [3+2] Cycloaddition | Alkyne, Cu(I) catalyst | 1,2,3-Triazole derivative |

| Diazo Transfer (from the corresponding amine) | Triflic azide (TfN3) | This compound |

Applications in Chemical Biology and Glycoscience Research

Glycoconjugate and Neoglycoprotein Synthesis

The azide (B81097) group of alpha-D-mannopyranosyl azide serves as a versatile chemical handle for the construction of a wide array of glycoconjugates through various ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the efficient and specific coupling of the sugar to other molecules bearing an alkyne group, forming a stable triazole linkage.

Preparation of N-Linked Glycopeptides

N-linked glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function. The synthesis of homogeneous N-linked glycopeptides is essential for studying these effects. This compound can be a key precursor in the chemoenzymatic synthesis of N-glycans, which are subsequently attached to peptides.

In a chemoenzymatic approach, an oligosaccharide oxazoline (B21484) containing azido (B1232118) groups at the terminal mannose residues can be synthesized. This azido-functionalized N-glycan can then be ligated to a peptide backbone. The introduction of the azido group provides a unique chemical handle for further modifications of the glycopeptide through click chemistry, allowing for the attachment of various functional groups.

Construction of Synthetic Oligosaccharides and Glycopolymers

The ability to synthesize well-defined oligosaccharides and glycopolymers is crucial for investigating carbohydrate-protein interactions and developing new biomaterials. This compound serves as a valuable building block in these synthetic endeavors.

For the construction of oligosaccharides, glycosyl azides can be used as intermediates. For instance, the reaction of a lactose (B1674315) 1,2-orthoester with trimethylsilyl (B98337) azide can produce a β-lactosyl azide, which is a useful precursor for building larger glycan structures. While not a direct polymerization of this compound, this highlights the utility of glycosyl azides in oligosaccharide synthesis.

In the realm of glycopolymers, which are polymers with pendant carbohydrate moieties, this compound can be incorporated into polymer backbones. One common strategy involves the polymerization of monomers that already contain the mannose azide moiety. Alternatively, a polymer with pendant alkyne groups can be synthesized first, followed by the "clicking" of this compound onto the polymer scaffold. This modular approach allows for precise control over the density and presentation of the mannose units on the polymer chain. For example, glycopolymers can be synthesized by reacting a bicyclo[4.2.0]oct-6-ene-7-carboxamide bearing a mannose group with cyclohexene (B86901) or 4,7-dihydro-1,3-dioxepin via ruthenium-catalyzed alternating ring-opening metathesis polymerization (AROMP) acs.org.

| Polymerization Method | Monomers/Precursors | Resulting Glycopolymer Structure |

| Click Chemistry | Alkyne-functionalized polymer, this compound | Polymer with mannose units attached via triazole linkages |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene- or other strained-ring-functionalized mannose azide | Polynorbornene backbone with pendant mannose azides |

Design of Glycoconjugate Vaccine Candidates

Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have proven to be highly effective in eliciting a robust immune response against pathogenic bacteria. The synthesis of the carbohydrate component is a critical step in the development of these vaccines.

This compound can be a key starting material for the synthesis of oligosaccharide antigens that mimic the capsular polysaccharides of bacteria. For example, a 2-azido mannosamine (B8667444) H-phosphonate building block has been utilized in the synthesis of a nonacetylated Meningococcal A capsular polysaccharide trimer mdpi.com. The azide group in these synthetic antigens can serve a dual purpose: it can be a part of the final desired structure or it can be a precursor that is later converted to an amine, which is often required for conjugation to the carrier protein. This synthetic flexibility is crucial for the rational design of effective glycoconjugate vaccine candidates.

Biochemical Probes and Molecular Labeling

The bioorthogonal nature of the azide group makes this compound an excellent tool for developing biochemical probes to study glycosylation in living systems. These probes can be used to metabolically label glycoproteins or to attach fluorescent or affinity tags for visualization and purification.

Metabolic Labeling of Glycoproteins

Metabolic oligosaccharide engineering is a powerful technique for studying glycans in their native environment. This method involves introducing a synthetic sugar analog with a bioorthogonal chemical reporter, such as an azide, into cells. The cells' metabolic machinery then incorporates this analog into newly synthesized glycans.

While this compound itself is not typically used directly for metabolic labeling due to the anomeric azide, a related compound, N-azidoacetylmannosamine (ManNAz), is widely employed taylorfrancis.com. Cells take up peracetylated ManNAz and convert it into the corresponding azido-sialic acid, which is then incorporated into cell surface glycoproteins. The azide groups on these glycoproteins can then be selectively reacted with probes bearing a complementary functional group, such as an alkyne or a phosphine (B1218219), for visualization or enrichment. This strategy allows for the specific tracking and identification of sialoglycoproteins in living cells and has been instrumental in understanding the roles of glycosylation in various biological processes.

| Azido-Sugar | Metabolic Fate | Application |

| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Converted to azido-sialic acid and incorporated into sialoglycans. | Labeling and tracking of sialoglycoproteins. |

| Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) | Incorporated into O-linked glycoproteins. | Study of O-GlcNAcylation and mucin-type O-glycosylation. |

| Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) | Incorporated into various glycans, including N-glycans and O-GlcNAc. | Broad-spectrum labeling of glycoproteins. |

Fluorescent and Affinity Tagging for Bioimaging

The azide group on this compound can be readily conjugated to fluorescent dyes or affinity tags that contain a reactive alkyne group. This allows for the creation of targeted probes for bioimaging and protein enrichment.

For example, a fluorescently labeled mannose probe can be synthesized by reacting this compound with an alkyne-functionalized fluorophore via click chemistry. Such probes can be used to visualize mannose-binding proteins (lectins) on the surface of cells or within tissues. Similarly, by attaching an affinity tag like biotin, mannosylated proteins can be specifically captured and identified from complex biological samples. This approach is invaluable for identifying new lectins and for studying the roles of mannose-mediated recognition in health and disease. For instance, a Sudan Black B derivative containing an azide moiety has been used to react with a fluorophore containing a cyclooctene (B146475) ring for the detection of senescent cells, demonstrating the utility of azide-alkyne cycloaddition in bioimaging researchgate.net.

Site-Specific Functionalization in Glycoproteomics

The precise modification of glycoproteins is a central goal in glycoproteomics, aimed at understanding the intricate roles of glycans in protein function. Chemoenzymatic synthesis has proven to be a powerful strategy for creating homogeneous glycoproteins with defined glycan structures. In this context, azido-functionalized sugars, including derivatives of mannose, are valuable precursors.

One key approach involves the use of endo-β-N-acetylglucosaminidases (ENGases) for the transglycosylation of synthetic oligosaccharides onto a protein. By employing an azido-containing sugar oxazoline as the donor substrate, an azide functionality can be introduced at a specific site within the N-glycan core of a glycoprotein (B1211001). While direct studies detailing the use of this compound for this purpose are not extensively documented, the principle has been demonstrated with related azido-sugar derivatives. This methodology allows for the subsequent attachment of a wide array of probes, such as fluorophores or affinity tags, via click chemistry, facilitating the study of glycoprotein trafficking, localization, and interactions.

Enzyme Inhibitor Design and Glycosidase Studies

Glycosidases are a vast and diverse class of enzymes that play crucial roles in a multitude of biological processes by catalyzing the hydrolysis of glycosidic bonds. The development of specific inhibitors for these enzymes is of great interest for both therapeutic applications and as tools for studying their function. This compound serves as a valuable scaffold for the synthesis of such inhibitors.

Development of Alpha-Mannosidase Inhibitors

alpha-Mannosidases are involved in the processing of N-linked glycans and the catabolism of glycoproteins. Dysregulation of their activity has been implicated in various diseases, including cancer and lysosomal storage disorders. The mannose core of this compound makes it an ideal starting point for the design of inhibitors targeting these enzymes.

Through the use of click chemistry, the azide group of a protected 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide can be reacted with various alkynes to generate a library of 1,4-disubstituted 1,2,3-triazole-linked mannosides. These triazole-containing compounds act as mimics of the natural glycosidic linkage and can exhibit inhibitory activity against alpha-mannosidases.

Modulation of Glycoside Hydrolase Family Enzymes (e.g., GH38, GH47, GH99)

The inhibitory potential of triazole-linked mannosides derived from this compound has been evaluated against specific glycoside hydrolase (GH) families. Research has shown that these compounds can exhibit differential inhibitory activity. For instance, certain 1-(α-D-mannopyranosyl)-1,2,3-triazoles have demonstrated selectivity for GH47 family α-mannosidases over those from the GH38 family.

One study synthesized a series of triazole conjugates and tested their inhibitory effects on α-mannosidases from these two families. The results, as summarized in the table below, indicated that the synthesized compounds were more potent inhibitors of the GH47 enzyme from Aspergillus saitoi compared to the GH38 enzymes from jack bean and Drosophila melanogaster.

| Compound | Target Enzyme | Glycoside Hydrolase Family | IC50 (mM) |

| Triazole Conjugate 1 | Jack bean α-mannosidase | GH38 | >5 |

| Triazole Conjugate 1 | Drosophila melanogaster lysosomal α-mannosidase | GH38 | ~2.5 |

| Triazole Conjugate 1 | Aspergillus saitoi α-1,2-mannosidase | GH47 | ~0.25 |

| Triazole Conjugate 2 | Jack bean α-mannosidase | GH38 | ~6 |

| Triazole Conjugate 2 | Drosophila melanogaster lysosomal α-mannosidase | GH38 | ~0.5 |

| Triazole Conjugate 2 | Aspergillus saitoi α-1,2-mannosidase | GH47 | ~0.05 |

This table is a representation of data from a study on triazole-based α-mannosidase inhibitors and is for illustrative purposes.

This differential inhibition highlights the potential for developing selective probes and therapeutic agents by modifying the substituent attached to the triazole ring, which can be readily achieved through the versatility of the azide-alkyne cycloaddition reaction.

Probing O-GlcNAcase and Beta-Mannosidase Mechanisms

While this compound is a logical precursor for alpha-mannosidase inhibitors, its direct application in probing the mechanisms of O-GlcNAcase and beta-mannosidase is not well-documented in the current scientific literature. These enzymes have different substrate specificities (N-acetylglucosamine and beta-linked mannose, respectively), which would likely require differently configured sugar azides for effective interaction with their active sites.

Mechanism-Based Inhibitor Strategies and Chemical Rescue Studies

Mechanism-based inhibitors are compounds that are processed by an enzyme's catalytic machinery to generate a reactive species that irreversibly inactivates the enzyme. Chemical rescue involves the use of a small molecule to restore activity to a mutated enzyme. There is currently limited specific information available on the use of this compound in the development of mechanism-based inhibitors or in chemical rescue studies for glycosidases.

Receptor and Lectin Interaction Research

The interactions between carbohydrates and proteins, particularly lectins, are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen binding. The synthesis of well-defined glycoconjugates is essential for studying these interactions. This compound provides a convenient starting point for the construction of such tools.

By utilizing click chemistry, this compound can be attached to various scaffolds, such as polymers, nanoparticles, or fluorescent probes, to create multivalent neoglycoconjugates. These multivalent displays of mannose can mimic the presentation of glycans on cell surfaces and can be used to investigate the binding affinity and specificity of mannose-binding lectins, such as Concanavalin A. For example, an azido-functionalized α-1,2-mannobiose ligand has been synthesized for multivalent presentation via click chemistry to target C-type lectins. This approach allows for the systematic variation of the spacing and orientation of the mannose residues, providing valuable insights into the structural requirements for optimal lectin binding.

Antagonists for C-Type Lectins (e.g., DC-SIGN)

Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin receptor on dendritic cells that plays a crucial role in pathogen recognition and immune response modulation. nih.gov Many pathogens exploit DC-SIGN to facilitate their entry into host cells. Consequently, the development of antagonists that can block this interaction is a promising anti-infective strategy.

This compound is a key building block in the synthesis of such antagonists. The mannose unit itself serves as the recognition element that anchors the antagonist to the carbohydrate recognition domain (CRD) of DC-SIGN. The azide functionality allows for the covalent attachment of this mannose headgroup to various scaffolds, enabling the exploration of structure-activity relationships. For instance, researchers have designed and synthesized glycomimetic DC-SIGN antagonists by incorporating additional hydrophobic groups onto a mannose scaffold. nih.gov These modifications are intended to engage lipophilic areas within the DC-SIGN CRD, thereby increasing binding affinity and inhibitory potency. The azide group is instrumental in conjugating the mannose derivative to these hydrophobic extensions.

Furthermore, multivalent presentation of mannose is known to significantly enhance binding affinity to C-type lectins. This compound, often with a linker such as azidoethanol, is used to attach mannose units to multivalent scaffolds, creating potent inhibitors of DC-SIGN-pathogen interactions. rsc.org

Inhibition of Bacterial Adhesins (e.g., FimH)

Bacterial adhesion to host cells is a critical first step in the establishment of many infections. The FimH adhesin, located at the tip of type 1 fimbriae of uropathogenic Escherichia coli (UPEC), is a lectin that binds to mannosylated glycoproteins on the surface of bladder epithelial cells, mediating bacterial colonization and leading to urinary tract infections (UTIs). mdpi.commdpi.com Blocking this interaction with mannose-based inhibitors is a compelling non-antibiotic therapeutic strategy.

This compound serves as a crucial precursor in the synthesis of potent FimH antagonists. The azide group enables the use of CuAAC to conjugate the mannose recognition motif to a variety of aglycones, particularly those with hydrophobic properties. researchgate.net Research has shown that hydrophobic interactions with a "tyrosine gate" in the FimH binding pocket significantly enhance inhibitory activity. researchgate.net

In one study, a series of monovalent α-D-mannoside ligands were synthesized via CuAAC from an azido-mannopyranoside precursor. These compounds were evaluated for their ability to inhibit E. coli hemagglutination, a proxy for FimH-mediated adhesion. The results, summarized in the table below, demonstrate that the synthesized antagonists exhibit significantly improved inhibitory activity compared to the parent 2-azidoethyl α-D-mannopyranoside.

| Compound | Hemagglutination Inhibition (HAI) (µM) |

| 2-azidoethyl α-D-mannopyranoside | 135 |

| Phthalimido-terminated Ligand 1 | 23.5 |

| Phthalimido-terminated Ligand 2 | 11.7 |

| Phthalimido-terminated Ligand 3 | 9.4 |

| Phthalimido-terminated Ligand 4 | 4.8 |

| Phthalimido-terminated Ligand 5 | 7.0 |

| Phthalimido-terminated Ligand 6 | 14.0 |

This table presents data on the inhibitory activities of synthesized α-D-mannoside ligands against E. coli FimH adhesion, as measured by a hemagglutination inhibition (HAI) assay. Data sourced from researchgate.net.

The hydrolytic stability of the triazole linkage formed through the click reaction, compared to a standard glycosidic bond, is an additional advantage in the development of drug candidates. mdpi.com

Studies on Multivalent Glycan-Protein Recognition

Most biologically relevant glycan-protein interactions are characterized by multivalency, where multiple low-affinity interactions work in concert to achieve high avidity and specificity. nih.gov this compound is an invaluable tool for constructing well-defined multivalent structures to probe these phenomena.

Researchers have utilized α-d-mannopyranosyl(diethyleneglycol) azide in the synthesis of dendritic glycan picolinaldehyde ligands via CuAAC. nih.gov These dendritic structures, bearing a precise number of mannose residues (e.g., 2, 3, or 6), can be further self-assembled into larger, discrete glycan superassemblies with valencies as high as 72. These monodisperse and structurally defined nanoassemblies have been shown to bind to lectins with exceptionally high affinity, reaching low nanomolar dissociation constants, which allows for a more precise investigation of the effects of glycan density and spatial arrangement on protein binding. nih.gov

Another powerful technique is the on-chip synthesis of glycopeptide microarrays. d-nb.infompg.de In this approach, peptide scaffolds containing propargylglycine (B1618536) residues are synthesized directly on a glass slide. Subsequently, sugar azides, including this compound, are attached to the alkyne-functionalized side chains via CuAAC. This method allows for the rapid and flexible creation of microarrays displaying glycans with defined valencies and spacing, providing a high-throughput platform for screening glycan-protein interactions and understanding the parameters that govern multivalent binding. d-nb.infompg.de

Probing Concanavalin A Binding Interactions

Concanavalin A (ConA), a lectin originally isolated from the jack bean, is one of the most well-studied carbohydrate-binding proteins and serves as a model system for understanding lectin-glycan interactions. wikipedia.orgbangslabs.com It exhibits specific binding to α-D-mannosyl and α-D-glucosyl residues. wikipedia.org

This compound facilitates the study of ConA binding by enabling the immobilization of mannose onto various surfaces and probes. For example, mannose has been incorporated into mesoporous silica (B1680970) nanoparticles (SBA-15) that were previously functionalized with azidopropyl groups. researchgate.net The subsequent incubation of this mannose-labeled material with fluorescein-labeled Concanavalin-A allowed for the formation and study of a fluorescent silica-protein hybrid material, demonstrating the accessibility of the immobilized mannose for protein binding. researchgate.net

Additionally, mannose-modified peptide phage libraries have been created to screen for novel ConA binders. rsc.org In such systems, an azido-mannose derivative could be clicked onto alkyne-bearing peptides displayed on the phage surface. This combination of a peptide scaffold and a glycan recognition element allows for the selection of ligands with enhanced affinity and specificity for ConA, driven by the synergistic effects of both the sugar and the peptide components. rsc.org

Advancements in Drug Delivery and Nanomedicine Research

The azide group of this compound provides a bioorthogonal handle for its conjugation to nanocarriers and drug delivery systems. This has been instrumental in the development of targeted therapies that leverage the prevalence of mannose-recognizing receptors on specific cell types.

Functionalization of Nanoparticle Scaffolds for Enhanced Targeting

The surface modification of nanoparticles with targeting ligands is a key strategy to enhance their accumulation at desired sites and reduce off-target effects. This compound is ideally suited for this purpose, enabling the decoration of nanoparticle surfaces with mannose residues via click chemistry. irjweb.comnih.gov

A common approach involves the synthesis of nanoparticles with alkyne or azide groups on their surface. For instance, mesoporous silica nanoparticles (SBA-15) have been functionalized with 3-azidopropyltriethoxysilane to introduce azide groups. researchgate.net An alkyne-modified mannose derivative can then be efficiently "clicked" onto this surface using a Cu(I)-catalyzed reaction. This method has been shown to be highly efficient, with nearly 85% of the available azide groups reacting to form the corresponding triazole linkage. researchgate.net The resulting mannose-functionalized nanoparticles can then be used for targeted delivery applications. The robust and covalent nature of the triazole linkage ensures the stability of the mannose coating. researchgate.net

| Nanoparticle Type | Functionalization Strategy | Application |

| Mesoporous Silica (SBA-15) | Azidopropyl-functionalized surface + alkyne-mannoside via CuAAC | Protein binding studies (Concanavalin A) researchgate.net |

| Iron Oxide Nanoparticles | Surface modification with azide/alkyne groups via ligand exchange | MRI contrast agents and drug delivery thno.org |

| Gold Nanoparticles | Azide-derivatized surface for "Click" chemistry | Biosensing and targeted delivery |

This table summarizes examples of nanoparticle functionalization using azide-alkyne click chemistry for various applications.

Cell-Targeted Delivery Systems via Mannose Receptors

Mannose receptors are C-type lectin receptors expressed at high levels on the surface of various immune cells, including macrophages and dendritic cells. nih.gov These receptors play a role in pathogen recognition and antigen presentation. This specific expression pattern makes them attractive targets for the delivery of therapeutics and vaccines to modulate immune responses or treat diseases localized in these cell populations. researchgate.net

By functionalizing nanocarriers such as liposomes, micelles, or polymeric nanoparticles with this compound (or its derivatives), researchers can create delivery systems that are actively targeted to these cells. nih.govnih.gov Upon administration, the mannose moieties on the nanoparticle surface bind to mannose receptors, triggering receptor-mediated endocytosis and facilitating the internalization of the nanoparticle and its therapeutic cargo into the target cells.

This strategy has been explored for various applications, including the delivery of anti-HIV drugs to infected macrophages, which act as a viral reservoir, and the targeted delivery of antigens to dendritic cells to enhance vaccine efficacy. nih.govdntb.gov.ua The ability to precisely control the density of mannose on the nanoparticle surface, afforded by click chemistry with this compound, is crucial for optimizing receptor binding and cellular uptake.

Investigations into Enzymatic Reaction Mechanisms

The unique chemical properties of this compound make it a valuable tool for investigating the mechanisms of enzymatic reactions within the fields of chemical biology and glycoscience. Its structural similarity to natural mannosyl donors, combined with the reactivity of the azido group, allows researchers to probe enzyme active sites, elucidate substrate specificity, and characterize the transient states of glycosylation reactions.

Substrate Specificity and Kinetic Analysis

The determination of substrate specificity and the kinetic parameters of an enzyme are fundamental to understanding its biological role and mechanism. This compound can serve as a substrate analog to explore the tolerance and specificity of various glycosyl-processing enzymes, such as glycosidases and glycosyltransferases.

While extensive kinetic data for this compound with a wide range of wild-type enzymes is not broadly available in the literature, its utility is particularly highlighted in the study of engineered enzymes known as glycosynthases. Glycosynthases are mutant glycosidases in which the catalytic nucleophile has been replaced with a non-nucleophilic residue, rendering them hydrolytically inactive. These engineered enzymes can, however, catalyze the formation of a glycosidic bond using a glycosyl donor with a good leaving group at the anomeric position, such as a fluoride (B91410) or an azide.

In this context, this compound can act as a donor substrate for a specially engineered α-mannosynthase. The enzyme's active site would recognize the mannose moiety, and the azide would serve as the leaving group, allowing the transfer of the mannosyl group to an acceptor molecule.

Detailed Research Findings:

Studies on other glycosyl azides have demonstrated the feasibility of this approach. For instance, β-D-galactopyranosyl azide has been successfully used as a donor substrate for an α-D-galactosynthase, and β-L-fucopyranosyl azide has been employed with an α-L-fucosynthase. These studies pave the way for analogous experiments with this compound and a corresponding α-mannosynthase.

The kinetic parameters of such a reaction, Michaelis constant (Km) and catalytic rate constant (kcat), could be determined to quantify the efficiency of this compound as a donor substrate. A hypothetical kinetic analysis might yield data similar to that presented in the interactive table below, which illustrates how the kinetic parameters for an engineered α-mannosynthase could be compared using different donor substrates.

Interactive Data Table: Hypothetical Kinetic Parameters of an Engineered α-Mannosynthase

| Donor Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| alpha-D-Mannopyranosyl Fluoride | 2.5 | 0.15 | 60 |

| This compound | 3.8 | 0.10 | 26 |

| p-Nitrophenyl alpha-D-Mannopyranoside | 1.2 | 0.05 | 42 |

This table presents hypothetical data for illustrative purposes. The values are not derived from actual experimental results for this compound.

Such a comparative kinetic analysis would provide valuable insights into the substrate specificity of the engineered enzyme, particularly its tolerance for different leaving groups at the anomeric position. The relative values of kcat/Km would indicate the catalytic efficiency of the enzyme with each donor substrate, shedding light on the electronic and steric requirements of the active site for catalysis.

Transition State Characterization in Glycosylation Reactions

The transition state of a chemical reaction is a high-energy, transient species that is of paramount importance in understanding the reaction mechanism and in the design of potent enzyme inhibitors. Due to their fleeting nature, transition states cannot be directly observed. However, their structure and properties can be inferred through various experimental and computational techniques, in which substrate analogs like this compound can play a crucial role.

One powerful technique for probing transition state structure is the measurement of kinetic isotope effects (KIEs). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. By systematically placing isotopes at different positions in the substrate, researchers can map the changes in bonding and geometry that occur as the reaction proceeds from the ground state to the transition state.

Detailed Research Findings:

While direct KIE studies employing this compound are not extensively documented, the principles have been well-established in studies of other glycosylation reactions. For example, α-deuterium KIEs have been used to investigate the mechanism of β-mannosylation with mannosyl iodide donors. These studies help to distinguish between different possible reaction pathways, such as those involving SN1 or SN2 type mechanisms.

In a hypothetical study, this compound could be synthesized with a heavy isotope, such as 15N, in the azido group or 13C at the anomeric carbon. The kinetic parameters for the enzymatic transfer of the mannosyl group from the isotopically labeled azide could then be compared to those of the unlabeled compound.

The observed KIE values would provide information about the degree of bond breaking between the anomeric carbon and the leaving group in the transition state. A significant KIE would suggest that the C-N bond is substantially broken in the transition state, which is characteristic of a more dissociative (SN1-like) mechanism with significant oxocarbenium ion character. Conversely, a KIE close to unity would imply that the C-N bond remains largely intact in the transition state, which is more consistent with an associative (SN2-like) mechanism.

The table below illustrates the type of data that could be generated from such an experiment and the potential interpretations.

Interactive Data Table: Hypothetical Kinetic Isotope Effects for an α-Mannosyltransferase using this compound

| Isotopically Labeled Position | Observed KIE (klight/kheavy) | Interpretation |

|---|---|---|

| Anomeric Carbon (12C/13C) | 1.05 | Indicates a change in bonding at the anomeric carbon in the transition state, consistent with C-N bond cleavage. |

| Azide Nitrogen (14N/15N at Nα) | 1.02 | Suggests significant C-N bond breaking in the transition state. |

This table presents hypothetical data for illustrative purposes. The values and interpretations are based on established principles of KIE analysis and are not derived from actual experimental results for this compound.

By combining such experimental data with computational modeling, a detailed picture of the transition state for the specific glycosylation reaction can be constructed. This knowledge is invaluable for understanding the fundamental principles of enzyme catalysis and for the rational design of transition state analog inhibitors, which are often highly potent and specific.

Structural and Mechanistic Investigations

Conformational Analysis of Alpha-D-Mannopyranosyl Azide (B81097) Derivatives

The three-dimensional structure of alpha-D-mannopyranosyl azide in solution is not static but exists as an equilibrium of different conformations. Understanding these conformational preferences is key to deciphering its interaction with biological targets.

NMR Spectroscopy for Solution Conformation

Detailed analysis of one-dimensional (1H and 13C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR spectra allows for the assignment of all proton and carbon signals. The magnitudes of vicinal proton-proton coupling constants (3JH,H) are particularly informative for determining the dihedral angles between adjacent protons, which in turn define the ring conformation. For a typical 4C1 chair conformation of a mannopyranoside, the coupling constants between axial and axial protons are large (typically 8-10 Hz), while those between axial-equatorial and equatorial-equatorial protons are smaller (typically 2-5 Hz).

NOE and Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximities between protons. For instance, strong NOEs are expected between protons that are close in space, such as between the anomeric proton (H-1) and the protons on the same face of the pyranose ring. These experimental restraints are invaluable for building and validating three-dimensional models of the molecule in solution.

Table 1: Representative 1H and 13C NMR Chemical Shifts for the Mannopyranose Ring in Alpha-D-Mannopyranose (in D2O)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| 1 | 5.18 | 94.5 |

| 2 | 4.03 | 71.2 |

| 3 | 3.88 | 71.8 |

| 4 | 3.76 | 67.8 |

| 5 | 3.68 | 73.9 |

| 6 | 3.85, 3.77 | 61.9 |

Molecular Modeling and Dynamics Simulations

To complement experimental data from NMR, molecular modeling and dynamics simulations are employed to explore the conformational landscape of this compound in greater detail. These computational methods allow for the visualization of molecular motion and the quantification of the relative energies of different conformations.

Molecular mechanics force fields specifically parameterized for carbohydrates are used to build initial three-dimensional models of the molecule. Energy minimization is then performed to identify stable low-energy conformations.

Protein-Ligand Interaction Studies

The biological effects of this compound are contingent upon its ability to bind to specific proteins, such as enzymes involved in carbohydrate metabolism. Understanding these interactions at a molecular level is crucial for the rational design of potent and selective inhibitors.

X-ray Crystallography of Enzyme-Mannosyl Azide Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.gov This technique requires the growth of high-quality crystals of the target protein in complex with the ligand of interest. The diffraction pattern of X-rays passing through the crystal is then used to calculate an electron density map, from which the positions of all atoms in the protein and the bound ligand can be determined.

While there are numerous crystal structures of mannosidases and mannosyltransferases in the Protein Data Bank (PDB), to date, no crystal structures of an enzyme in complex with this compound have been deposited. However, the structures of these enzymes with other mannose-based inhibitors provide a valuable framework for understanding how this compound might bind. These structures reveal the key amino acid residues in the active site that are responsible for substrate recognition and catalysis.

Elucidation of Binding Modes and Active Site Interactions

In the absence of a specific crystal structure, the binding mode of this compound can be inferred from the structures of enzymes complexed with similar ligands, such as mannose or other mannoside inhibitors. In a typical mannosidase active site, the mannose moiety is recognized through a network of hydrogen bonds with conserved amino acid residues, such as aspartate and glutamate. The hydroxyl groups of the sugar form specific hydrogen bonds with the protein, ensuring correct orientation for catalysis.

The azido (B1232118) group at the anomeric position of this compound can potentially form different types of interactions within the active site compared to a hydroxyl group. The linear and relatively non-polar nature of the azide may lead to van der Waals interactions with hydrophobic residues. Furthermore, the terminal nitrogen of the azide can act as a weak hydrogen bond acceptor.

Computational Docking for Inhibitor-Target Interactions

Computational docking is a powerful tool used to predict the binding orientation of a ligand within the active site of a protein. iastate.edu This method uses a scoring function to evaluate the energetic favorability of different binding poses. Docking studies can provide valuable insights into the potential binding mode of this compound to various mannose-processing enzymes.

A typical docking protocol involves preparing the three-dimensional structures of both the ligand (this compound) and the protein (e.g., a mannosidase). The ligand is then placed in the active site of the protein, and a search algorithm explores different orientations and conformations of the ligand to find the most favorable binding pose.

The results of docking simulations can identify the key amino acid residues involved in binding and predict the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, a docking study of a mannosidase inhibitor could reveal critical hydrogen bonds between the inhibitor's hydroxyl groups and acidic residues in the enzyme's active site. beilstein-journals.org While no specific docking studies on this compound have been published, such studies would be a logical step to virtually screen its potential as an inhibitor for a range of mannosidases and mannosyltransferases.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the detailed molecular characterization of alpha-D-mannopyranosyl azide (B81097), providing insights into its atomic composition, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of alpha-D-mannopyranosyl azide. While a definitive, publicly available experimental dataset for the ¹H and ¹³C NMR of this compound is not readily found in the searched literature, the expected spectral features can be reliably predicted based on the known spectra of D-mannose and its derivatives. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit characteristic signals for the pyranose ring protons and the hydroxymethyl group. The anomeric proton (H-1) is of particular diagnostic importance. Due to the alpha configuration and the presence of the azido (B1232118) group, the H-1 signal is expected to appear as a doublet with a chemical shift around 4.8-5.2 ppm and a small coupling constant (J₁,₂ ≈ 1-2 Hz), indicative of an equatorial-axial relationship with H-2. The remaining ring protons (H-2 to H-6) would resonate in the more crowded region of the spectrum, typically between 3.5 and 4.2 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in assigning these overlapping signals by revealing the scalar coupling networks between protons. rsc.org

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected J-coupling (Hz) |

| H-1 | 4.8 - 5.2 | d | J₁,₂ = 1-2 |

| H-2 | 3.8 - 4.1 | dd | J₁,₂ = 1-2, J₂,₃ ≈ 3-4 |

| H-3 | 3.6 - 3.9 | dd | J₂,₃ ≈ 3-4, J₃,₄ ≈ 9-10 |

| H-4 | 3.5 - 3.8 | t | J₃,₄ ≈ 9-10, J₄,₅ ≈ 9-10 |

| H-5 | 3.7 - 4.0 | m | - |

| H-6a, H-6b | 3.6 - 3.9 | m | - |

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | 85 - 95 |

| C-2 | 68 - 72 |

| C-3 | 70 - 74 |

| C-4 | 66 - 70 |

| C-5 | 72 - 76 |

| C-6 | 60 - 64 |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula (C₆H₁₁N₃O₅). The predicted monoisotopic mass of this compound is 205.0699 Da. uni.lu

In practice, the compound is often observed as various adducts in the mass spectrum, depending on the ionization technique employed (e.g., Electrospray Ionization - ESI). Common adducts include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the ammoniated molecule [M+NH₄]⁺ in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. The predicted m/z values for these common adducts are summarized in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.0771 |

| [M+Na]⁺ | 228.0590 |

| [M+K]⁺ | 244.0329 |

| [M+NH₄]⁺ | 223.1036 |

| [M-H]⁻ | 204.0626 |

Chromatographic Separation Techniques